molecular formula C12H14ClNO3 B8386653 2-Chloro-1-cyclohexyloxy-4-nitro-benzene

2-Chloro-1-cyclohexyloxy-4-nitro-benzene

Cat. No.: B8386653
M. Wt: 255.70 g/mol
InChI Key: XLRJKXUNBMGYDH-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexyloxy-4-nitro-benzene is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-1-cyclohexyloxy-4-nitrobenzene

InChI

InChI=1S/C12H14ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

XLRJKXUNBMGYDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cylcohexanol (2.9 g) in dimethylsulfoxide (20 mL) is added slowly to a flask containing potassium hydride (0.90 g, pre-washed three times with hexanes) under an atmosphere of argon and the solution is stirred for about 1 hour at room temperature. A solution of 3-chloro-4-fluoro-nitrobenzene (1 g) in dimethylsulfoxide (10 mL) is added and the resulting dark red colored solution is then heated for three hours to approximately 100 degrees. The reaction mixture is then cooled, diluted with diethyl ether (300 mL), and washed successively with saturated aqueous ammonium chloride, three times with water, then with saturated aqueous sodium chloride. The organic layer is then dried over anhydrous magnesium sulfate, the solvent is removed under reduced pressure, and the resulting oil is chromatographed over silica gel (5% ethyl acetate in hexanes is used as the eluant) to provide the desired product as an orange solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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